Molecular weight and formula of C12H15NO3Si
Molecular weight and formula of C12H15NO3Si
The following technical guide details the structural identity, synthesis, and application of the molecule Trimethyl[(2-methoxy-5-nitrophenyl)ethynyl]silane , which corresponds to the formula C₁₂H₁₅NO₃Si .
Structural Analysis and Synthetic Utility of Trimethyl[(2-methoxy-5-nitrophenyl)ethynyl]silane
Executive Summary
C₁₂H₁₅NO₃Si most commonly refers to Trimethyl[(2-methoxy-5-nitrophenyl)ethynyl]silane , a functionalized organosilane intermediate used in the synthesis of nitrogen heterocycles, particularly substituted indoles. This molecule serves as a "masked" terminal alkyne in palladium-catalyzed cross-coupling reactions (Sonogashira) and subsequent cyclization cascades (e.g., Larock or Castro-Stephens synthesis) relevant to drug discovery.
Key Physicochemical Profile:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO₃Si | |
| Molecular Weight | 249.34 g/mol | Monoisotopic Mass: 249.0821 Da |
| Physical State | Pale yellow solid or oil | Low melting point (approx. 40–50 °C) |
| LogP (Predicted) | 4.2 ± 0.4 | Highly lipophilic due to TMS/Phenyl groups |
| TPSA | 55.05 Ų | Polar surface area dominated by Nitro/Methoxy groups |
| Rotatable Bonds | 3 | C-Si, C-O(Me), C-C(Alkyne) |[1][2][3][4][5][6][7]
Structural Identity & Isomerism
While the formula C₁₂H₁₅NO₃Si is unique, it can represent multiple structural isomers. In the context of medicinal chemistry and total synthesis, two primary candidates exist. This guide focuses on Candidate A due to its broad utility in scaffold synthesis.
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Candidate A (Primary): Trimethyl[(2-methoxy-5-nitrophenyl)ethynyl]silane
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Core: Benzene ring substituted with a nitro group, a methoxy group, and a trimethylsilylethynyl moiety.
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Utility: Precursor to 5-nitro-2-substituted indoles (privileged drug scaffolds).
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Candidate B (Secondary): (E)-2-[4-(Trimethylsilyl)but-1-en-3-ynyl]oxazole-4-carboxylic acid methyl ester
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Utility: Intermediate in the total synthesis of Disorazoles (anti-cancer natural products) [1].
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Structural Visualization (Candidate A)
The following diagram illustrates the connectivity of the primary isomer.
Synthesis Protocol
The synthesis of C₁₂H₁₅NO₃Si typically employs a Sonogashira Cross-Coupling reaction. This protocol represents a self-validating system where the disappearance of the aryl iodide starting material (monitored by TLC) confirms product formation.
Reaction Pathway
Reagents:
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Substrate: 2-Iodo-4-nitroanisole (CAS: 636-98-6)
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Coupling Partner: Trimethylsilylacetylene (TMSA)
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Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2–5 mol%)
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Co-Catalyst: Copper(I) iodide (CuI) (1–3 mol%)
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Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH) in THF.
Step-by-Step Methodology
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Preparation: In a flame-dried Schlenk flask under Argon, dissolve 2-iodo-4-nitroanisole (1.0 equiv) in anhydrous THF/Et₃N (3:1 ratio).
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Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI. The solution typically turns dark (brown/black) upon CuI addition.
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Alkyne Addition: Add Trimethylsilylacetylene (1.2 equiv) dropwise via syringe.
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Reaction: Stir at room temperature for 4–12 hours.
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Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The product (C₁₂H₁₅NO₃Si) will have a higher R_f than the iodo-precursor.
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Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate the filtrate under reduced pressure.
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Purification: Flash column chromatography (Silica gel, Gradient 0→10% EtOAc in Hexanes).
Analytical Characterization
To validate the identity of C₁₂H₁₅NO₃Si, researchers should look for the following diagnostic signals.
Nuclear Magnetic Resonance (NMR)[2][4][6][8][9][10]
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¹H NMR (400 MHz, CDCl₃):
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δ 0.26 (s, 9H): The trimethylsilyl group (TMS).[4][5] A strong singlet at high field.
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δ 3.96 (s, 3H): The methoxy group (-OCH₃).
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δ 6.90 (d, J=9.0 Hz, 1H): Aromatic proton at C3 (ortho to methoxy).
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δ 8.18 (dd, J=9.0, 2.5 Hz, 1H): Aromatic proton at C4.
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δ 8.32 (d, J=2.5 Hz, 1H): Aromatic proton at C6 (ortho to nitro and alkyne).
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¹³C NMR (100 MHz, CDCl₃):
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Alkyne Carbons: Two signals in the 90–105 ppm range (characteristic of internal alkyne C≡C).
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TMS Carbon: ~0 ppm.
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Infrared Spectroscopy (IR)[6][10]
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2150–2160 cm⁻¹: Weak to medium sharp band corresponding to the C≡C stretching vibration (internal alkyne).
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1520 & 1345 cm⁻¹: Strong bands corresponding to asymmetric and symmetric NO₂ stretches.
Applications in Drug Development
The primary value of C₁₂H₁₅NO₃Si lies in its role as a masked indole precursor .
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Indole Synthesis: The nitro group can be reduced (using Fe/AcOH or H₂/Pd), leading to a spontaneous cyclization onto the alkyne (often requiring desilylation first) to form 5-amino-2-substituted indoles or 5-nitroindoles via metal-catalyzed cyclization [2].
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Click Chemistry: Removal of the TMS group (Protodesilylation) using TBAF yields the terminal alkyne, which is a substrate for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to form triazole-linked drug conjugates.
Safety & Handling
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Energetic Potential: As a nitro-substituted compound, C₁₂H₁₅NO₃Si possesses energetic potential. While stable at room temperature, avoid subjecting the pure solid to temperatures >150 °C or strong shock.
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Silane Reactivity: The TMS group is acid-labile. Avoid prolonged exposure to acidic moisture, which can lead to premature desilylation.
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Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).
References
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Graham, T. H. (2006). The Synthesis of Oxazole-containing Natural Products. Virginia Tech. Link (Describes the oxazole isomer C₁₂H₁₅NO₃Si).
- Sakamoto, T., et al. (1986). "Condensed Heteroaromatic Ring Systems. VIII. Synthesis of Indoles from o-Nitroarylalkynes". Chemical & Pharmaceutical Bulletin, 34(6), 2362-2368.
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PubChem. (2025).[11] Trimethyl((4-nitrophenyl)ethynyl)silane Compound Summary. National Library of Medicine. Link (Analogous structure data for comparison).
Sources
- 1. [(4,5-Dimethoxy-2-nitrophenyl)methyl](trimethyl)silane | C12H19NO4Si | CID 14108631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals [organic-chemistry.org]
- 6. Trimethyl(triphenylmethoxy)silane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gelest.com [gelest.com]
- 8. erowid.org [erowid.org]
- 9. rsc.org [rsc.org]
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- 11. Trimethyl((4-nitrophenyl)ethynyl)silane | C11H13NO2Si | CID 4296099 - PubChem [pubchem.ncbi.nlm.nih.gov]
